molecular formula C10H12ClNO2 B594121 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride CAS No. 155344-90-4

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride

Cat. No.: B594121
CAS No.: 155344-90-4
M. Wt: 213.66 g/mol
InChI Key: DEZYWEZDXRXACY-UHFFFAOYSA-N
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Description

MDAI is an indane analog of 3,4-(methylenedioxy)amphetamine (MDA), a psychoactive compound. In animal studies, MDAI effects are indistinguishable from 3,4-(methylenedioxy)methamphetamine (MDMA). While non-neurotoxic in animals when administered alone, MDAI produces significant serotonin neurotoxicity when given with dopaminergic agents. MDAI has potential for abuse;  this product is intended for forensic purposes.

Biochemical Analysis

Biochemical Properties

MDAI (hydrochloride) has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine . This demonstrates that MDAI (hydrochloride) has selective affinity for the serotonin transporter (SERT). In animals treated with reserpine and MDAI (hydrochloride), greater extracellular concentrations of monoamine neural transmitters resulted, most significantly serotonin . This result indicates that MDAI (hydrochloride) is a potent releaser of serotonin, while effectively inhibiting the reuptake of serotonin .

Cellular Effects

MDAI (hydrochloride) has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s selective release of serotonin in the brain but little effect on dopamine or noradrenaline levels, allows it to produce empathogenic effects but without any stimulant action, instead being somewhat sedating .

Molecular Mechanism

MDAI (hydrochloride) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a non-neurotoxic and highly selective serotonin releasing agent (SSRA) in vitro .

Temporal Effects in Laboratory Settings

The effects of MDAI (hydrochloride) change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of MDAI (hydrochloride) vary with different dosages in animal models . Lower MDAI doses produced a rapid onset of locomotor depression and at higher doses, a slower onset of locomotor stimulation was observed, but it was longer lasting .

Metabolic Pathways

MDAI (hydrochloride) is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

MDAI (hydrochloride) is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of MDAI (hydrochloride) and its effects on activity or function are still being researched. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8;/h3-4,8H,1-2,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZYWEZDXRXACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC3=C(C=C21)OCO3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101348193
Record name 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-6-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155344-90-4
Record name Mdai hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155344904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-6-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDAI HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47MXF5BD24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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